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Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader that recognizes
acetylated lysine residues on histones, playing a crucial role in the regulation of gene
transcription.[1] BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex
and also interacts with various transcription factors, including CCCTC-Binding Factor (CTCF)
and activator protein-1 (AP-1), to modulate gene expression.[2][3][4] Its involvement in critical
cellular processes such as cell cycle progression and the innate immune response has made it
a subject of interest in developmental biology and oncology.[3]

SGC-SMARCA-BRDVIIl is a potent and selective chemical probe that inhibits the
bromodomains of SMARCA2/4 and PBRM1(BD5). To facilitate rigorous investigation of the
biological roles of these bromodomains and to validate the on-target effects of SGC-SMARCA-
BRDVIII, a structurally similar but inactive negative control compound, SGC-BRDVIII-NC, is
provided. SGC-BRDVIII-NC is designed to be inactive due to a methylation that blocks its
binding to the acetyl-lysine binding pocket of the bromodomain. This document provides
detailed protocols for the application of SGC-BRDVIII-NC as a negative control in Chromatin
Immunoprecipitation (ChlP) experiments, enabling researchers to distinguish specific, on-target
effects of bromodomain inhibition from non-specific or off-target cellular responses.
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Data Presentation

The following tables present hypothetical quantitative data from a ChlIP-gPCR experiment
designed to assess the effect of a bromodomain inhibitor on the occupancy of BRDS8 at the
promoter regions of target genes. SGC-BRDVIII-NC is used as a negative control to
demonstrate the specificity of the active compound.

Table 1: Effect of Bromodomain Inhibitor and SGC-BRDVIII-NC on BRD8 Occupancy at Target
Gene Promoters

Fold Enrichment over IgG

Target Gene Treatment (6 hours)

(Mean * SD)
MYC Promoter Vehicle (DMSO) 256+2.1
Bromodomain Inhibitor (1 pM) 42 +0.5
SGC-BRDVIII-NC (1 pM) 249+1.9
P21 Promoter Vehicle (DMSO) 18.3+15
Bromodomain Inhibitor (1 pM) 3.1+04
SGC-BRDVIII-NC (1 pM) 178+ 1.6
GAPDH Promoter (Negative Vehicle (DMSO) 12402

Control Locus)

Bromodomain Inhibitor (1 uM) 1.1+0.3

SGC-BRDVIII-NC (1 pM) 1.3£0.2

Table 2: Quantitative PCR Data Represented as Percent Input
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Target Gene Treatment (6 hours) Percent Input (Mean * SD)

MYC Promoter Vehicle (DMSO) 1.82 +0.15

Bromodomain Inhibitor (1 pM) 0.30+£0.04

SGC-BRDVIII-NC (1 pM) 1.78 +0.14

P21 Promoter Vehicle (DMSO) 1.31+0.11

Bromodomain Inhibitor (1 uM) 0.22 £0.03

SGC-BRDVIII-NC (1 pM) 1.27 +0.12

GAPDH Promoter (Negative

Vehicle (DMSO) 0.09+0.01
Control Locus)

Bromodomain Inhibitor (1 pM) 0.08 £0.02

SGC-BRDVIII-NC (1 pM) 0.09 +0.01

Experimental Protocols
Protocol 1: Cell Treatment and Crosslinking

o Cell Culture: Plate cells at an appropriate density to achieve 80-90% confluency on the day
of the experiment.

o Compound Treatment: Treat cells with the bromodomain inhibitor, SGC-BRDVIII-NC, or
vehicle control (e.g., DMSO) at the desired concentration and for the specified duration (e.g.,
1 pM for 6 hours).

e Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1%.
 Incubation: Incubate the cells for 10 minutes at room temperature with gentle shaking.

» Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of
125 mM and incubate for 5 minutes at room temperature with gentle shaking.

» Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by
centrifugation at 1,500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15571376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

used immediately.

Protocol 2: Chromatin Immunoprecipitation (ChiP)

o Cell Lysis: Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 10 mM
EDTA, 1% SDS, supplemented with protease inhibitors). Incubate on ice for 10 minutes.

o Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-
1000 base pairs. Optimal sonication conditions should be empirically determined for each
cell type and sonicator.

 Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet
cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.

e Immunoprecipitation:

o Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCI pH 8.1, 167 mM
NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

o Save a small aliquot of the diluted chromatin as the "input" control.

o Pre-clear the remaining chromatin with protein A/G magnetic beads for 1 hour at 4°C with
rotation.

o Incubate the pre-cleared chromatin with an anti-BRD8 antibody or a negative control IgG
overnight at 4°C with rotation.

e Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-
DNA complexes and incubate for 2-4 hours at 4°C with rotation.

e Washes:
o Collect the beads using a magnetic stand and discard the supernatant.
o Perform a series of washes to remove non-specifically bound proteins and DNA:

» Low Salt Wash Buffer (e.g., 20 mM Tris-HCI pH 8.1, 150 mM NaCl, 2 mM EDTA, 1%
Triton X-100, 0.1% SDS)
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» High Salt Wash Buffer (e.g., 20 mM Tris-HCI pH 8.1, 500 mM NacCl, 2 mM EDTA, 1%
Triton X-100, 0.1% SDS)

» LiCl Wash Buffer (e.g., 10 mM Tris-HCI pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40,
1% deoxycholate)

» TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA) - two washes.
e Elution and Reverse Crosslinking:

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS,
0.1 M NaHCO3).

[e]

Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating

[e]

at 65°C for at least 6 hours or overnight.

Add RNase A and incubate at 37°C for 30 minutes.

[e]

Add Proteinase K and incubate at 45°C for 1-2 hours.

o

o DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction
followed by ethanol precipitation.

Protocol 3: Quantitative PCR (qPCR) Analysis

e gPCR Reaction Setup: Set up gPCR reactions using a suitable gPCR master mix, purified
ChIP DNA or input DNA as the template, and primers specific for the target gene promoters
(e.g., MYC, P21) and a negative control locus (e.g., GAPDH).

o Data Analysis:

o Percent Input Method: Calculate the amount of immunoprecipitated DNA relative to the
total input chromatin.

= Normalize the Ct value of each ChIP sample to the Ct value of the corresponding input
sample: ACt = Ct(ChIP) - (Ct(Input) - log2(Dilution Factor)).

» Calculate the percent input: % Input = 100 * 2*(-ACt).
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o Fold Enrichment Method: Calculate the enrichment of the target protein at a specific locus
relative to a negative control antibody (IgG).

= Normalize the Ct values of both the specific antibody ChIP and the IgG ChIP to the
input: ACt(ChlP) and ACt(IgG).

= Calculate the fold enrichment: Fold Enrichment = 2*(-ACt(ChlIP) - (-ACt(1gG))).
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Caption: BRDS8 recognizes acetylated histones and recruits transcriptional machinery.
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Caption: Workflow for Chromatin Immunoprecipitation using SGC-BRDVIII-NC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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